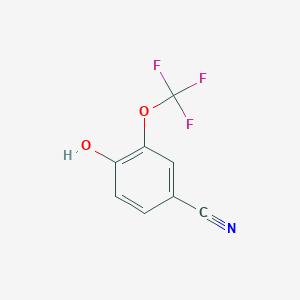

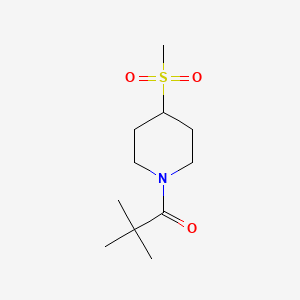

2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

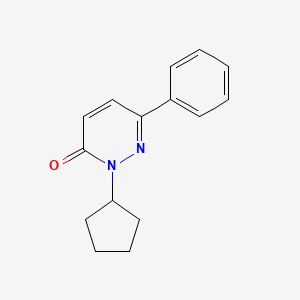

2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the β-ketoamphetamine family. It is a designer drug that has been gaining popularity in recent years due to its psychoactive effects. Dibutylone is a potent stimulant that has been found to have similar effects to other cathinones such as Mephedrone and Methylone.

Applications De Recherche Scientifique

Solvent and Reaction Medium

Dimethyl sulfoxide (DMSO) is a compound known for its solvent properties, which shares a functional group (sulfonyl) with the compound . DMSO has been extensively used in scientific research due to its ability to dissolve both polar and nonpolar compounds, making it an invaluable solvent in organic synthesis and pharmaceutical research. Its unique solvent capabilities stem from its amphipathic nature, combining two hydrophobic methyl groups with a polar sulfoxide group, facilitating the dissolution of a wide range of substances (Kiefer, Noack, & Kirchner, 2011).

Catalytic and Photocatalytic Applications

Compounds containing methylsulfonyl groups have been studied for their catalytic properties. For instance, research on the oxidation of sulfur compounds highlights the importance of catalysts in environmental remediation, particularly in the degradation of reduced sulfur compounds that are by-products of industrial processes. Although not directly related to 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, the study underscores the potential for compounds with sulfonyl groups to act in catalytic roles, hinting at possible applications in pollution control and chemical synthesis (Cantau et al., 2007).

Biomedical Research

The sulfonyl functional group is also prominent in pharmacological agents, indicating that compounds bearing this group, such as 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, could find applications in drug development and biomedical research. Sulfonyl-containing compounds have been explored for their therapeutic effects, including anti-inflammatory and analgesic properties. DMSO itself is known for its penetration-enhancing effects, which could imply potential uses of related compounds in drug delivery systems, enhancing the bioavailability of therapeutics (Hoang et al., 2021).

Propriétés

IUPAC Name |

2,2-dimethyl-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-11(2,3)10(13)12-7-5-9(6-8-12)16(4,14)15/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWAFCYHOVTKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

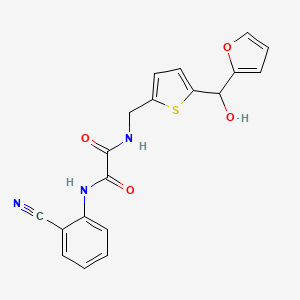

![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)

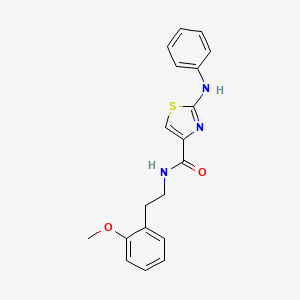

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2688495.png)

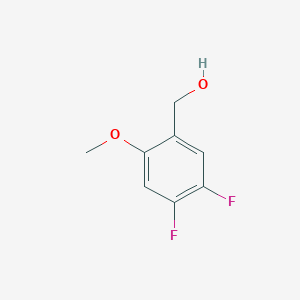

![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)

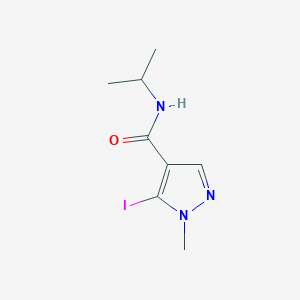

![N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2688498.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)

![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)